molecular formula C12H14F3N5O4 B4647012 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE

Cat. No.: B4647012
M. Wt: 349.27 g/mol
InChI Key: JTQAQIJHXMAAMT-UHFFFAOYSA-N
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Description

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is a complex organic compound featuring both pyrazole and butanone moieties. This compound is notable for its unique structural characteristics, which include a trifluoromethyl group and a nitro group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE involves multiple steps, typically starting with the preparation of the pyrazole intermediates. One common method includes the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form the trifluoromethyl pyrazole core . This intermediate is then further functionalized through various reactions, including nitration and alkylation, to introduce the nitro and butanone groups .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as flow chemistry and regioselective lithiation are employed to scale up the production while maintaining the desired regioselectivity and minimizing by-products .

Chemical Reactions Analysis

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles like sodium methoxide . Major products formed from these reactions include the corresponding ketones, amines, and substituted pyrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated pyrazoles and nitro-substituted pyrazoles. Compared to these, 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is unique due to its combination of both functional groups, which imparts distinct chemical and biological properties. Examples of similar compounds include 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Properties

IUPAC Name

1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-nitropyrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5O4/c1-3-9(18-6-8(5-16-18)20(23)24)10(21)19-11(22,12(13,14)15)4-7(2)17-19/h5-6,9,22H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQAQIJHXMAAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C(CC(=N1)C)(C(F)(F)F)O)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 2
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 3
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 4
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 5
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 6
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE

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